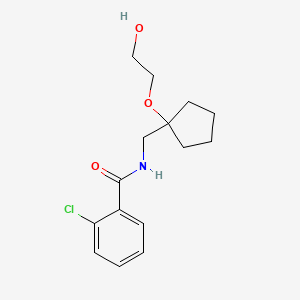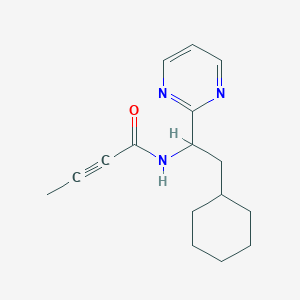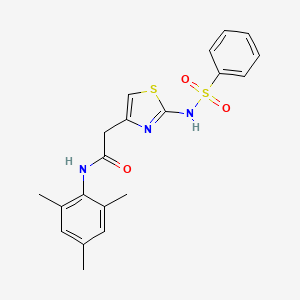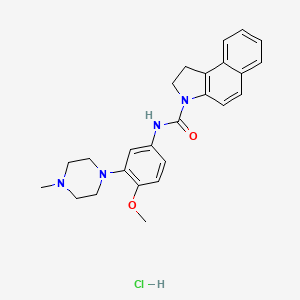
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex chemical compound used in scientific research. It has a perplexing structure that allows for diverse applications. The compound contains a cyclopentyl ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like “2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is complex due to the presence of a cyclopentyl ring . Cycloalkanes, like cyclopentane, are not flat molecules and exist as "puckered rings" . This unique structure contributes to the compound’s diverse applications in scientific research.Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” would depend on the specific conditions and reagents used. Generally, cycloalkanes can undergo various reactions, including substitutions at the benzylic position . The exact reactions for this specific compound would need to be determined experimentally.科学的研究の応用
Biological Activity and Synthesis
A study described the synthesis and evaluation of a series of benzamides, including compounds structurally related to 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, for their biological activity against various microbial strains and their ability to inhibit photosynthetic electron transport in chloroplasts. These compounds displayed significant biological activity, comparable or superior to standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin, highlighting their potential for developing new antimicrobial agents or agrochemicals (Imramovský et al., 2011).
Antiproliferative Activity
Another research focus has been on the antiproliferative activities of benzamide derivatives. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell growth, including breast and liver cancer cell lines. Such studies underline the therapeutic potential of benzamide derivatives as anticancer agents, showcasing their ability to design new compounds targeting specific receptors involved in cancer proliferation (Youssef et al., 2020).
Antimicrobial and Biofilm-Eradicating Capabilities
Research on fluoro/trifluoromethyl-substituted acylthiourea derivatives, based on benzamide structures, demonstrated promising antimicrobial activities against both planktonic and biofilm-embedded microbial cells. This indicates the potential of such compounds in treating infections and combating biofilm-associated resistance mechanisms, with some derivatives showing low minimum inhibitory concentrations and minimal biofilm eradication concentrations (Limban et al., 2020).
Synthesis Techniques and Chemical Reactivity
Studies have also explored the synthesis and chemical properties of benzamide derivatives, providing insights into efficient methods for creating these compounds and understanding their reactivity. This includes research on copper-catalyzed intramolecular O-arylation as a method for benzoxazole synthesis from benzamides, offering a streamlined approach to generating complex heterocyclic structures important in pharmaceuticals and materials science (Wu et al., 2014).
特性
IUPAC Name |
2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTCTBGMYRFWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)


![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)




![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)